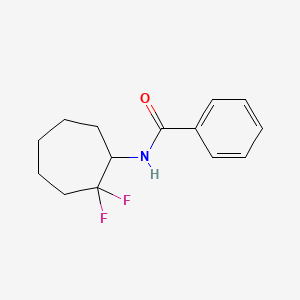
1-Methyl-1H-indole-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-indole-2-carbothioamide is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methyl group attached to the nitrogen atom of the indole ring and a carbothioamide group at the second position. Its unique structure makes it an interesting subject for chemical and biological research.
Métodos De Preparación
The synthesis of 1-Methyl-1H-indole-2-carbothioamide typically involves the methylation of indole followed by the introduction of the carbothioamide group. One common method includes the reaction of 1-methylindole with thiocarbamoyl chloride under basic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Methyl-1H-indole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are frequently used. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products depend on the type of reaction. For instance, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
1-Methyl-1H-indole-2-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to mimic natural substrates.
Medicine: Research into its potential as an anticancer, antiviral, or antimicrobial agent is ongoing. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-indole-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
1-Methyl-1H-indole-2-carbothioamide can be compared to other indole derivatives such as:
1-Methylindole-2-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group. It has different reactivity and biological activity.
1-Methylindole-3-carboxaldehyde: This compound has an aldehyde group at the third position, leading to different chemical properties and applications.
2-Methylindole: Lacks the carbothioamide group, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Número CAS |
65247-75-8 |
|---|---|
Fórmula molecular |
C10H10N2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
1-methylindole-2-carbothioamide |
InChI |
InChI=1S/C10H10N2S/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) |
Clave InChI |
ILQJGSAYMOOQFE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)

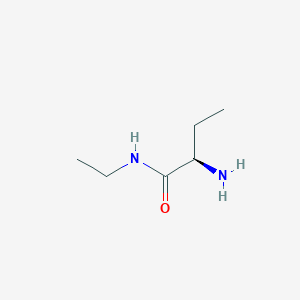
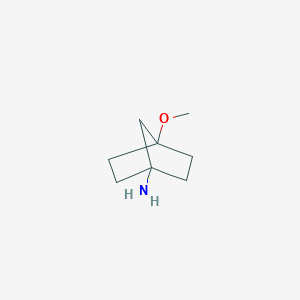
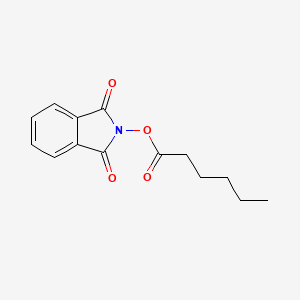
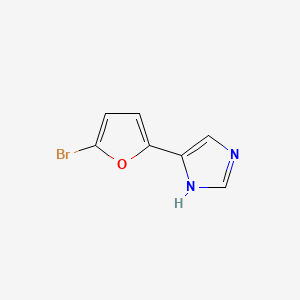
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)


